molecular formula C6H10O5 B020825 1,6-Anhydro-alpha-D-galactopyranose CAS No. 644-76-8

1,6-Anhydro-alpha-D-galactopyranose

Cat. No. B020825
CAS RN: 644-76-8
M. Wt: 162.14 g/mol
InChI Key: TWNIBLMWSKIRAT-FPRJBGLDSA-N
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Description

Synthesis Analysis

The synthesis of "1,6-Anhydro-alpha-D-galactopyranose" derivatives has been a subject of extensive study. For instance, Bochkov and Kalinevitch (1974) synthesized 3,6-anhydro-α-D-galactopyranose derivatives from 2,3,4-tri-O-acetyl-6-O-tosyl-α-D-galactopyranosyl bromide through a series of reactions involving condensation and acetylation (Bochkov & Kalinevitch, 1974). Such methods highlight the complex pathways required to achieve the anhydro configuration in galactopyranose molecules.

Molecular Structure Analysis

The molecular structure of anhydro-galactopyranose derivatives has been extensively analyzed using techniques such as X-ray crystallography and NMR spectroscopy. Lamba et al. (1990) investigated the structure of neocarrabiose, a compound related to 3,6-anhydro-alpha-D-galactopyranose, providing insights into its solid-state and solution-phase conformations (Lamba et al., 1990).

Scientific Research Applications

Chemical Transformations and Derivatives

  • Formation and Derivatives

    d-Galactose can be transformed into 1,6-anhydro-α-d-galactofuranose and 1,6-anhydro-β-d-galactopyranose by hot dilute acid, with the creation of various derivatives being detailed (Richtmyer, 1958).

  • Polymerization Studies

    Research on 1,6-anhydro-β-D-galactopyranoses synthesized and polymerized with benzoyl and benzyl derivatives, leading to oligosaccharide derivatives, demonstrates its potential in polymer science (Kobayashi et al., 1993).

  • Synthesis of Derivatives for Glycosylation Reactions

    Cyanoethylidene derivatives of 1,6-anhydro-alpha-D-galactopyranose have been synthesized and used in glycosylation reactions, showing its utility in complex carbohydrate synthesis (Vogel et al., 2007).

Molecular and Structural Studies

  • Molecular Structure Investigations

    Studies on the molecular structure of 3-O-(3,6-anhydro-alpha-D-galactopyranosyl)-beta-D-galactopyranose (neocarrabiose) in solid state and solution provide insights into its crystal structure and potential applications in structural biology (Lamba et al., 1990).

  • Mass Spectrometry Analysis

    Research on the electron-impact mass spectrometric behavior of per-O-benzylated 1,6-anhydropyranoses, including 1,6-anhydro-d-galactopyranose, enhances understanding of its fragmentation patterns, crucial for analytical chemistry applications (Wang et al., 1991).

Polymerization and Material Science

  • Polymerization for Polysaccharides

    The ring-opening polymerization of 1,6-anhydro-β-d-galactopyranose has been studied, indicating its role in synthesizing hyperbranched polysaccharides with various applications in material science (Satoh et al., 2005).

  • Acid-Catalyzed Polymerization

    A study on the acid-catalyzed polymerization of 1,6-anhydro-β-D-galactopyranose and related compounds highlights its potential in creating various polymeric materials (Wollwage & Seib, 1971).

Medical and Biological Applications

  • Anti-HIV Activity: Synthesis of synthetic galactomannans from 1,6-anhydro disaccharide monomers, including 1,6-anhydro-β-d-galactopyranose, has shown potent anti-HIV activity, indicating its significance in medical research and drug development (Budragchaa et al., 2015).

Safety And Hazards

The safety data sheet for 1,6-Anhydro-beta-D-glucopyranose, a similar compound, recommends using it for laboratory chemicals and advises against using it for food, drug, pesticide, or biocidal product use .

Future Directions

Agar, derived from red algae, is a hydrophilic polysaccharide and is mainly comprised of 1,3-linked β-D-galactopyranose and 1,4-linked 3,6-anhydro-α-L-galactopyranose or agarobiose. As one typical renewable biopolymer, agar has been used in the design and development of biodegradable packaging films .

properties

IUPAC Name

(1R,2R,3S,4R,5S)-6,8-dioxabicyclo[3.2.1]octane-2,3,4-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O5/c7-3-2-1-10-6(11-2)5(9)4(3)8/h2-9H,1H2/t2-,3+,4+,5-,6+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWNIBLMWSKIRAT-PHYPRBDBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(C(C(C(O1)O2)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]2[C@@H]([C@@H]([C@H]([C@@H](O1)O2)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,6-Anhydro-alpha-D-galactopyranose

CAS RN

644-76-8
Record name 1,6-Anhydro-beta-D-galactopyranose
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,6-Anhydro-alpha-D-galactopyranose
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1,6-Anhydro-alpha-D-galactopyranose
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1,6-Anhydro-alpha-D-galactopyranose
Reactant of Route 4
1,6-Anhydro-alpha-D-galactopyranose
Reactant of Route 5
1,6-Anhydro-alpha-D-galactopyranose
Reactant of Route 6
1,6-Anhydro-alpha-D-galactopyranose

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